L-771688 (hydrochloride)
CAS No.: 200051-19-0
Cat. No.: VC0532270
Molecular Formula: C28H35Cl2F2N5O5
Molecular Weight: 630.51
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200051-19-0 |
|---|---|
| Molecular Formula | C28H35Cl2F2N5O5 |
| Molecular Weight | 630.51 |
| IUPAC Name | methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C28H33F2N5O5.2ClH/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22;;/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38);2*1H/t25-;;/m0../s1 |
| Standard InChI Key | ZMUWSPDVFPVYFA-WLOLSGMKSA-N |
| SMILES | COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC.Cl.Cl |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
L-771688 (hydrochloride) is characterized by specific chemical and physical properties that define its behavior in biological systems and laboratory settings.
Basic Chemical Information
The compound exhibits the following fundamental chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 200051-19-0 |
| Molecular Formula | C28H35Cl2F2N5O5 |
| Molecular Weight | 630.51 g/mol |
| IUPAC Name | methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate dihydrochloride |
| Stereochemistry | Absolute |
| Defined Stereocenters | 1/1 |
The parent compound L-771688 (without hydrochloride) has a CAS number of 200050-59-5, a molecular formula of C28H33F2N5O5, and a molecular weight of 557.6 g/mol .
Structural Features
L-771688 (hydrochloride) possesses a complex molecular structure with several key functional groups:
-
A dihydropyrimidine core structure
-
A 3,4-difluorophenyl moiety at position 4
-
A methoxymethyl group at position 6
-
A methyl carboxylate at position 5
-
A propylcarbamoyl side chain with a terminal pyridin-2-ylpiperidine group
The compound contains one defined stereocenter with absolute stereochemistry, specifically the (S)-configuration at position 4 of the dihydropyrimidine ring .
Synthesis and Preparation
The synthesis of L-771688 involves specialized organic chemistry techniques centered around the Biginelli reaction.
The Biginelli Reaction
The core dihydropyrimidine structure of L-771688 is typically synthesized via the Biginelli reaction, a three-component condensation reaction that forms dihydropyrimidines. This reaction involves the condensation of:
The classical Biginelli approach typically involves heating a mixture of these three components in ethanol with a catalytic amount of HCl at reflux temperature . Modern variations of this reaction employ different catalysts and conditions to improve yields and selectivity.
Enantioselective Synthesis
For L-771688, enantioselective synthesis methods have been developed to produce optically active intermediates with high enantiomeric excess (ee). These methods often utilize organocatalysts to achieve stereocontrol during the formation of the dihydropyrimidine core structure.
The synthesis pathway for L-771688 (hydrochloride) specifically requires attention to the creation of the (S)-stereocenter at position 4, which is critical for its biological activity and selectivity profile .
Pharmacological Activity
L-771688 (hydrochloride) exhibits distinctive pharmacological properties that make it valuable for both research and potential therapeutic applications.
Primary Mechanism of Action
The compound functions primarily as a selective α1A-adrenoceptor antagonist with exceptional potency. Binding studies have demonstrated that L-771688 has a Ki value of 0.43±0.02 nM for the α1A-adrenoceptor subtype, indicating extremely high affinity .
This high-affinity binding allows L-771688 to effectively block the activation of α1A-adrenoceptors at nanomolar concentrations, preventing the downstream signaling cascades typically initiated by endogenous catecholamines such as norepinephrine .
Receptor Subtype Selectivity
One of the most significant pharmacological features of L-771688 is its remarkable selectivity for the α1A-adrenoceptor subtype over other related adrenoceptor subtypes. Research has demonstrated:
-
High affinity (Ki ≤ 1 nM) for cloned human, rat, and dog α1A-adrenoceptors
-
This exceptional selectivity profile allows for targeted modulation of α1A-adrenoceptor-mediated responses without significantly affecting other adrenoceptor subtypes, potentially reducing off-target effects in experimental and therapeutic settings.
Binding Properties and Receptor Distribution
Detailed studies using radiolabeled L-771688 have provided valuable insights into its binding characteristics and the distribution of α1A-adrenoceptors across various tissues.
Binding Characteristics
Specific [3H]L-771688 binding studies at cloned human α1A-adrenoceptors have shown:
-
Saturable binding with high affinity (Kd = 43-90 pM)
-
Inhibition by other selective compounds such as GG818 (Ki = 0.026±0.002 nM)
-
Inhibition by subtype non-selective α1-adrenoceptor antagonists including prazosin (Ki = 0.088±0.032 nM) and terazosin (Ki = 1.8±0.65 nM)
These binding characteristics confirm that [3H]L-771688 interacts with pharmacologically relevant α1A-adrenoceptors with exceptional affinity.
Tissue Distribution of Binding Sites
Research using [3H]L-771688 (0.5 nM) has revealed the relative distribution of binding sites across various rat tissues:
| Tissue | Binding (pmol/g tissue) |
|---|---|
| Submaxillary gland | 9.5 |
| Brain | 5.8 |
| Vas deferens | 4.3 |
| Kidney | 3.4 |
| Heart | 1.5 |
| Urethra | 1.1 |
| Prostate | 0.88 |
| Urinary bladder | 0.55 |
| Liver | 0.44 |
| Aorta | 0.11 |
| Spleen | 0.11 |
This distribution pattern aligns with the known physiological roles of α1A-adrenoceptors across different organ systems and provides valuable information for potential therapeutic applications .
Functional Studies and Pharmacological Responses
Functional studies have demonstrated the efficacy of L-771688 in antagonizing α1A-adrenoceptor-mediated responses across various experimental systems.
Tissue Selectivity
An important finding from functional studies is that L-771688 demonstrates tissue selectivity that corresponds to the distribution of α1A-adrenoceptor subtypes:
-
Effective antagonism of contractions in rat, dog, and human prostate
-
Potent inhibition in human and monkey bladder neck and rat caudal artery
-
Minimal effect on rat aorta contraction induced by norepinephrine, which is primarily mediated by non-α1A adrenoceptor subtypes
This tissue selectivity further confirms the subtype specificity of L-771688 and suggests potential therapeutic applications with reduced systemic side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume